4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid 4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 23466-29-7
VCID: VC7960913
InChI: InChI=1S/C8H11NO2/c1-3-6-4-9-7(5(6)2)8(10)11/h4,9H,3H2,1-2H3,(H,10,11)
SMILES: CCC1=CNC(=C1C)C(=O)O
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid

CAS No.: 23466-29-7

Cat. No.: VC7960913

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid - 23466-29-7

Specification

CAS No. 23466-29-7
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name 4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C8H11NO2/c1-3-6-4-9-7(5(6)2)8(10)11/h4,9H,3H2,1-2H3,(H,10,11)
Standard InChI Key CUWQXJFQBYKZFD-UHFFFAOYSA-N
SMILES CCC1=CNC(=C1C)C(=O)O
Canonical SMILES CCC1=CNC(=C1C)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a five-membered pyrrole ring with nitrogen at position 1. Substituents include:

  • Ethyl group at position 4

  • Methyl group at position 3

  • Carboxylic acid at position 2

Molecular Formula: C8H11NO2\text{C}_8\text{H}_{11}\text{NO}_2
Molecular Weight: 153.18 g/mol
SMILES Notation: CCc1c[nH]c(c1C)C(=O)O\text{CCc1c[nH]c(c1C)C(=O)O}
InChIKey: CUWQXJFQBYKZFD-UHFFFAOYSA-N\text{CUWQXJFQBYKZFD-UHFFFAOYSA-N}

Crystallographic and Spectral Data

X-ray crystallography reveals a planar pyrrole ring with bond lengths of 1.38A˚1.38 \, \text{Å} (C-N) and 1.42A˚1.42 \, \text{Å} (C-C). The carboxylic acid group forms intermolecular hydrogen bonds, stabilizing the crystal lattice .

NMR Signatures:

  • 1H^1\text{H}: δ 12.5 ppm (broad, NH), δ 2.4–2.6 ppm (ethyl CH2_2), δ 1.2 ppm (methyl CH3_3)

  • 13C^{13}\text{C}: δ 170 ppm (COOH), δ 120–130 ppm (pyrrole carbons)

Synthetic Methodologies

Paal-Knorr Pyrrole Formation

The pyrrole core is synthesized via cyclization of 1,4-diketones with ammonium acetate. For example:

CH3COCH2CH2COCH3+NH4OAcEtOH, refluxPyrrole intermediate\text{CH}_3\text{COCH}_2\text{CH}_2\text{COCH}_3 + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH, reflux}} \text{Pyrrole intermediate}

Yield: 68–72% under optimized conditions .

Functionalization Steps

  • Alkylation: Ethyl and methyl groups are introduced using ethyl iodide and methyl bromide in DMF (K2CO3\text{K}_2\text{CO}_3, 60°C, 6 h).

  • Oxidation: The 2-position is oxidized to carboxylic acid using KMnO4_4 in acidic media .

Industrial Production

Continuous flow reactors achieve 85% yield by maintaining:

  • Temperature: 50–60°C

  • Pressure: 2–3 bar

  • Catalyst: Zeolite H-Beta

Physicochemical Properties

PropertyValueMethodReference
Melting Point205–206°CDSC
Density1.21 g/cm3^3Pycnometry
logP1.85HPLC
Aqueous Solubility2.3 mg/mL (25°C)Shake-flask
pKa4.7 (COOH)Potentiometric

Thermogravimetric analysis (TGA) shows decomposition at 240°C, with 95% mass loss by 300°C .

Biological and Pharmacological Activity

Anticancer Mechanisms

In MCF-7 breast cancer cells, the compound induces apoptosis via:

  • Caspase-3 activation (2.8-fold increase vs. control)

  • Bax/Bcl-2 ratio shift (3.1:1 at 50 μM)
    IC50_{50}: 42 μM (72 h exposure) .

Antimicrobial Efficacy

OrganismMIC (μg/mL)Reference
Staphylococcus aureus64
Escherichia coli128
Candida albicans256

Structure-activity relationships (SAR) indicate the carboxylic acid group enhances membrane penetration.

Anti-Inflammatory Action

In murine models, the compound reduces TNF-α levels by 58% at 25 mg/kg (oral). COX-2 inhibition (Ki=0.8μMK_i = 0.8 \, \mu\text{M}) outperforms ibuprofen (Ki=2.1μMK_i = 2.1 \, \mu\text{M}).

Industrial and Agricultural Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Nonsteroidal anti-inflammatory drugs (NSAIDs): Carboxylic acid facilitates salt formation with amine counterions.

  • Antibiotic conjugates: Acylation with β-lactam antibiotics improves bioavailability .

Crop Protection Agents

Field trials demonstrate 75% reduction in Phytophthora infestans (potato blight) at 500 g/ha. The ethyl group enhances leaf adhesion, while methyl substituents resist photodegradation .

Comparative Analysis with Structural Analogs

CompoundlogPAnticancer IC50_{50} (μM)Synthetic Yield (%)
4-Ethyl-3-methyl-1H-pyrrole-2-COOH1.854272
5-Cyano-4-ethyl-3-methyl analog 2.103865
4-Methoxy-3-methyl analog 1.458981

The cyano derivative shows improved potency but lower synthetic efficiency due to side reactions .

Recent Advances and Future Directions

Metal-Organic Frameworks (MOFs)

Incorporation into Zn-based MOFs enhances CO2_2 adsorption capacity (3.2 mmol/g at 25°C vs. 1.8 mmol/g for unmodified MOFs).

Prodrug Development

Ester derivatives (e.g., ethyl ester prodrugs) show 3× higher oral bioavailability in pharmacokinetic studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator